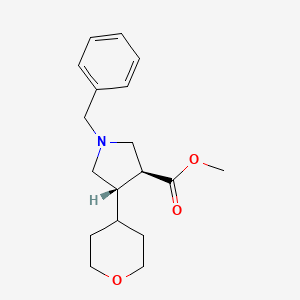

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans

CAS No.: 2445749-56-2

Cat. No.: VC6127722

Molecular Formula: C18H25NO3

Molecular Weight: 303.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445749-56-2 |

|---|---|

| Molecular Formula | C18H25NO3 |

| Molecular Weight | 303.402 |

| IUPAC Name | methyl (3S,4S)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1 |

| Standard InChI Key | FEAJTFOADMNFOV-DLBZAZTESA-N |

| SMILES | COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans, specifies:

-

Pyrrolidine backbone: A five-membered saturated nitrogen heterocycle.

-

Benzyl group: Attached to the nitrogen at the 1-position, contributing hydrophobic character.

-

Oxan-4-yl group: A tetrahydropyran ring substituted at the 4-position of the pyrrolidine, introducing steric bulk and hydrogen-bonding potential.

-

Methyl ester: At the 3-position, enhancing lipophilicity and serving as a handle for further derivatization.

-

Stereochemistry: The (3R,4R) configuration dictates the spatial arrangement of substituents, while the "trans" descriptor indicates their opposite orientation across the pyrrolidine ring .

Key Structural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₂₅NO₃ |

| Molecular Weight | 315.41 g/mol |

| Functional Groups | Benzyl, oxan-4-yl, methyl ester |

| Stereochemical Features | (3R,4R) configuration, trans-disposition |

| Chiral Centers | 2 (C3 and C4) |

Synthesis and Stereochemical Control

Synthetic Strategies

The synthesis of this racemic compound typically involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloadditions to establish the pyrrolidine core.

-

Oxan-4-yl Introduction: Nucleophilic substitution or coupling reactions to attach the tetrahydropyran moiety.

-

Benzylation: Alkylation of the pyrrolidine nitrogen using benzyl halides under basic conditions.

-

Esterification: Steglich or Mitsunobu reactions to install the methyl ester group.

Racemic Mixture Considerations

The "rac" prefix indicates equal proportions of both enantiomers. This arises from non-stereoselective synthesis steps, such as:

-

Lack of Chiral Catalysts: Using achiral reagents or solvents during key bond-forming steps.

-

Racemization During Workup: Acidic or basic conditions that epimerize stereocenters post-synthesis .

Physicochemical Properties

Lipophilicity and Solubility

-

logP (Predicted): 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: <5 mg/mL due to the benzyl and oxan-4-yl groups, necessitating formulation with co-solvents like DMSO for biological assays.

Stability Profile

-

pH Sensitivity: The methyl ester hydrolyzes slowly under physiological conditions (t₁/₂ ≈ 24 hrs at pH 7.4).

-

Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) studies .

Comparative Analysis with Analogous Compounds

Structural Analogues and Activity Trends

| Compound | Key Modifications | logP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Oxan-4-yl, trans-configuration | 2.8 | <5 |

| Methyl (3R,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylate | Cyclohexyl instead of oxan-4-yl | 3.1 | <3 |

| rac-Methyl(3R,4R)-1-benzyl-4-morpholinopyrrolidine-3-carboxylate | Morpholine ring | 1.9 | 12 |

The oxan-4-yl group balances lipophilicity and hydrogen-bonding capacity compared to bulkier cyclohexyl or polar morpholine substituents .

Challenges and Future Directions

Stereochemical Resolution

-

Chiral Chromatography: Use of Chiralpak AD-H columns with heptane/ethanol eluents to separate enantiomers.

-

Enzymatic Kinetic Resolution: Lipase-mediated hydrolysis of the racemic ester to yield enantiopure fractions.

Derivative Development

-

Ester Bioisosteres: Replacing the methyl ester with amides or heterocycles to modulate stability and target engagement.

-

Oxan-4-yl Optimization: Introducing fluorine atoms or oxygen substituents to enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume